Product packaging for (2S)-4-Amino-1-ethoxybutan-2-ol(Cat. No.:)

(2S)-4-Amino-1-ethoxybutan-2-ol

Cat. No.: B13212205
M. Wt: 133.19 g/mol
InChI Key: NUBQLNNGXSPDJE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-Amino-1-ethoxybutan-2-ol is a chiral amino alcohol of interest in synthetic organic chemistry and materials science research. Compounds of this structural class, featuring both an amine and a hydroxyl group on a chiral backbone with an ether linkage, are often investigated as building blocks for the synthesis of more complex molecules, including potential pharmaceuticals and ligands for catalysis . In industrial research, particularly in the development of epoxy resin systems, structurally related amino alcohols are valued for their properties as curing agents or modifiers. They can contribute to the formation of low-emission, rapid-curing coatings and composites, enhancing the material's performance and application characteristics . The mechanism of action for such amino alcohols in epoxy curing involves the nucleophilic attack of the primary amine group on the epoxy ring, leading to ring opening and the formation of a covalent bond; the secondary hydroxyl group can subsequently catalyze further ring-opening reactions, accelerating the polymer network formation . The chiral (S)-configuration of this molecule also makes it a candidate for producing optically active compounds or polymers. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO2 B13212205 (2S)-4-Amino-1-ethoxybutan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

(2S)-4-amino-1-ethoxybutan-2-ol

InChI

InChI=1S/C6H15NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-5,7H2,1H3/t6-/m0/s1

InChI Key

NUBQLNNGXSPDJE-LURJTMIESA-N

Isomeric SMILES

CCOC[C@H](CCN)O

Canonical SMILES

CCOCC(CCN)O

Origin of Product

United States

Stereochemical Significance and Chiral Purity in Advanced Chemical Synthesis

The importance of (2S)-4-Amino-1-ethoxybutan-2-ol in chemical synthesis is intrinsically linked to its chirality. In the synthesis of pharmaceuticals and other bioactive molecules, the stereochemistry of a compound is often crucial to its function. The specific arrangement of the amino and hydroxyl groups in this compound can direct the formation of subsequent stereocenters in a synthetic sequence, making it a valuable chiral precursor.

The enantiomeric purity of such chiral building blocks is of paramount importance. The presence of the undesired enantiomer can lead to byproducts with different biological activities or physical properties, complicating purification and potentially impacting the efficacy of the final product. Therefore, the synthesis and quality control of this compound would necessitate rigorous methods to ensure high enantiomeric excess.

Methods for determining the chiral purity of amino alcohols are well-established and would be applicable to this compound. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for separating enantiomers and quantifying their relative amounts. sigmaaldrich.comresearchgate.net Derivatization of the amino alcohol with a chiral reagent to form diastereomers, which can then be separated by standard chromatography techniques, is another widely used approach. researchgate.net

Table 1: Illustrative Spectroscopic Data for a Related Chiral Amino Alcohol

This data is for (S)-(+)-2-Amino-1-butanol and is provided for illustrative purposes due to the lack of specific data for this compound.

PropertyData for (S)-(+)-2-Amino-1-butanol
¹H NMR (399.65 MHz, CDCl₃) δ 3.57 (dd, 1H), 3.28 (dd, 1H), 2.73 (m, 1H), 1.44 (m, 2H), 0.94 (t, 3H) chemicalbook.com
Molecular Formula C₄H₁₁NO chemicalbook.com
Chiral Separation Method Reverse-phase HPLC after derivatization researchgate.net

Overview of Research Paradigms and Future Directions for Amino Alcohols

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through several sophisticated chemical techniques.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. These catalysts, used in substoichiometric amounts, create a chiral environment that directs the reaction pathway. For the synthesis of chiral amino alcohols, methods like the asymmetric 1,4-addition of nitromethane (B149229) to α,β-unsaturated aldehydes, catalyzed by specific organocatalysts, have proven effective. mdpi.com The "iminium-ion" concept is a prominent activation mode in this type of asymmetric synthesis. mdpi.com

A notable example is the use of an oligomeric (salen)Co–OTf complex to catalyze the addition of phenyl carbamate (B1207046) to meso-epoxides, yielding protected trans-1,2-amino alcohols with high enantioselectivity. nih.gov This method is advantageous for large-scale synthesis due to low catalyst loadings and high reaction concentrations. nih.gov Furthermore, primary α- and β-amino acid salts have been identified as efficient organocatalysts for asymmetric reactions, such as the Michael addition of aldehydes to nitroalkenes. researchgate.net

Catalyst TypeReactionKey Features
OrganocatalystsAsymmetric 1,4-additionIminium-ion activation, dual-acid cocatalyst systems. mdpi.com
Oligomeric (salen)Co–OTfAddition of carbamates to epoxidesHigh enantioselectivity, suitable for large-scale synthesis. nih.gov
Primary amino acid saltsMichael additionEfficient for creating quaternary carbon stereocenters. researchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis. For instance, chiral hydrazones can react with organolithium reagents with high diastereoselectivity, and the resulting hydrazines are readily converted to chiral amino alcohols. nih.gov

Pseudoephedrine is another effective chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be selectively removed to form an enolate. The subsequent reaction of this enolate is directed by the chiral scaffold of the pseudoephedrine. wikipedia.org Similarly, oxazolidinones and camphorsultam are well-established chiral auxiliaries used in a variety of asymmetric transformations. wikipedia.orgsigmaaldrich.com

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient synthetic routes. researchgate.netnih.gov Enzymes, as natural catalysts, often exhibit remarkable stereoselectivity under mild reaction conditions. nih.gov For the synthesis of chiral amino alcohols, lipases have been used to catalyze the ring-opening of epoxides with amines. mdpi.comresearchgate.net For example, lipase (B570770) TL IM from Thermomyces lanuginosus has been employed in a continuous-flow reactor for this purpose, offering an environmentally friendly and efficient process. mdpi.comresearchgate.net

Engineered amine dehydrogenases (AmDHs) have also been developed for the asymmetric reductive amination of α-hydroxy ketones, providing a direct route to chiral amino alcohols. nih.gov These biocatalytic systems can achieve high conversions and enantioselectivities. nih.govfrontiersin.org Furthermore, the combination of enzymatic reactions with chemical steps in a one-pot cascade can lead to highly efficient syntheses of complex molecules like non-canonical amino acids. nih.gov

Enzyme ClassReaction TypeSubstratesKey Advantages
LipasesEpoxide Ring-OpeningEpoxides, aminesMild conditions, high efficiency in continuous-flow systems. mdpi.comresearchgate.net
Amine DehydrogenasesAsymmetric Reductive Aminationα-Hydroxy ketonesHigh conversion and enantioselectivity. nih.govfrontiersin.org
Ene-ReductasesAsymmetric C=C Reductionα,β-Unsaturated estersAccess to key chiral intermediates. researchgate.net

Precursor Design and Stereoselective Reductions

The careful selection and modification of starting materials are fundamental to achieving the desired stereochemistry in the final product.

Reduction of Chiral Amino Acids or Derivatives as Precursors

A common and economically viable method for preparing chiral amino alcohols is the reduction of naturally occurring L-amino acids or their derivatives. rroij.comresearchgate.net This approach leverages the readily available and inexpensive pool of chiral starting materials. The carboxylic acid group of an N-protected amino acid can be reduced to an alcohol using various reducing agents.

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®) is a powerful reagent for the rapid and high-yield synthesis of optically pure N-protected amino alcohols without racemization. researchgate.net Other methods involve the activation of the carboxylic acid, for instance, by forming a mixed anhydride, followed by reduction with sodium borohydride (B1222165). researchgate.net Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are also commonly employed for the reduction of amino acids and their esters. jocpr.com

Reducing Agent/SystemPrecursorKey Features
Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®)N-protected amino acidsRapid, high yield, no racemization. researchgate.net
Sodium borohydride (NaBH4)Mixed anhydrides of N-protected amino acidsSimple, does not require derivatization. researchgate.net
Lithium aluminum hydride (LiAlH4)Amino acidsCommonly used, effective reducing agent. jocpr.com
Catalytic Hydrogenation (H2/Pd/C)Amino acid derivatives with reducible groupsHigh yield under specific conditions. jocpr.com

Transformations of Epoxides to Chiral Amino Alcohols

The ring-opening of chiral epoxides with nitrogen nucleophiles is a direct and highly effective method for synthesizing chiral β-amino alcohols. rroij.comresearchgate.net The stereochemistry of the resulting amino alcohol is determined by the stereochemistry of the starting epoxide and the regioselectivity of the ring-opening reaction. Various catalysts, including Lewis acids and organocatalysts, have been developed to promote this transformation with high regioselectivity and yield. rroij.comtandfonline.com

For instance, silica (B1680970) gel has been shown to efficiently catalyze the opening of epoxide rings by amines under solvent-free conditions at room temperature. rsc.org The reaction of cyclohexene (B86901) oxide with both aromatic and aliphatic amines proceeds with the exclusive formation of the trans-2-aminocyclohexanol, demonstrating the high stereocontrol of this method. rsc.org Additionally, the use of ytterbium triflate has been reported to catalyze the regioselective ring-opening of certain epoxides with aqueous ammonia (B1221849). ursa.cat

Protecting Group Strategies for Selective Functionalization during Synthesis

The synthesis of a chiral molecule like this compound, which possesses multiple reactive functional groups—a primary amine, a secondary alcohol, and an ether linkage—necessitates a carefully designed protecting group strategy. wikipedia.orgorganic-chemistry.org Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out at other sites in the molecule. wikipedia.orgorganic-chemistry.org The successful synthesis of this compound hinges on the selective protection and deprotection of the amino and hydroxyl groups to achieve the desired chemical modifications with high yield and stereochemical integrity. jocpr.com

The primary challenge in the synthesis of γ-amino alcohols lies in the differential reactivity of the amino and hydroxyl groups. rsc.org To achieve selective functionalization, one group is typically protected while the other is left free to react. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal without affecting other parts of the molecule. biosynth.com

Protection of the Amino Group:

The primary amino group in the precursor molecules to this compound is a potent nucleophile and is often protected to prevent its interference in reactions targeting the hydroxyl group. Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). organic-chemistry.orgcreative-peptides.com

The Boc group is widely used due to its stability under a broad range of conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.com In the context of synthesizing related amino alcohols, the amine is often protected as a Boc-carbamate to allow for subsequent modifications. nih.gov

The benzyloxycarbonyl (Z or Cbz) group is another common choice, offering stability to various reagents and being removable by catalytic hydrogenation (e.g., H₂/Pd) or strong acids. creative-peptides.com

The p-methoxyphenyl (PMP) group has also been utilized in the synthesis of γ-amino alcohols. rsc.org It can be introduced via reductive amination and is typically cleaved under oxidative conditions.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is cleaved under mild basic conditions, often with a solution of piperidine (B6355638) in DMF. creative-peptides.com This provides an orthogonal protection strategy when used in conjunction with acid-labile groups like Boc. organic-chemistry.org

Protection of the Hydroxyl Group:

The secondary hydroxyl group may also require protection, particularly if the desired reaction involves modification of the amino group or another part of the molecule under conditions that would affect the free alcohol. Silyl ethers are a common choice for protecting hydroxyl groups due to their ease of introduction, stability, and selective removal.

Silyl ethers , such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are frequently employed. They are stable to a wide variety of reaction conditions but can be cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

An orthogonal protection strategy is essential when multiple functional groups require masking. wikipedia.orgorganic-chemistry.org This involves using protecting groups that can be removed under different conditions, allowing for the sequential deprotection and functionalization of specific sites within the molecule. For instance, a Boc-protected amine and a TBDMS-protected alcohol can be deprotected selectively, as the Boc group is removed with acid while the TBDMS group is cleaved with fluoride.

The following interactive table summarizes common protecting groups relevant to the synthesis of this compound and its precursors.

Functional GroupProtecting GroupAbbreviationCommon Cleavage Conditions
Aminotert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl in dioxane) creative-peptides.comnih.gov
AminoBenzyloxycarbonylZ or CbzCatalytic hydrogenation (H₂/Pd), HBr/AcOH creative-peptides.com
Amino9-FluorenylmethyloxycarbonylFmocMild basic conditions (e.g., piperidine in DMF) creative-peptides.com
Aminop-ToluenesulfonylTosStrong reducing conditions (e.g., Na/liquid ammonia) creative-peptides.com
HydroxylBenzyl etherBzlCatalytic hydrogenation (H₂/Pd)
Hydroxyltert-Butyldimethylsilyl etherTBDMSFluoride ion source (e.g., TBAF)

Chemical Reactivity and Derivatization Studies of 2s 4 Amino 1 Ethoxybutan 2 Ol

Functional Group Interconversions and Modifications

The strategic modification of the amine, hydroxyl, and ether functionalities of (2S)-4-Amino-1-ethoxybutan-2-ol allows for the synthesis of a diverse range of derivatives with tailored properties.

The primary amine group in this compound is a key site for nucleophilic reactions, readily undergoing acylation, alkylation, and amidation.

Acylation: The amine can be easily acylated using various acylating agents such as acid chlorides, anhydrides, or esters to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. nih.govnih.gov To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. For instance, the reductive amination of 4-ethoxybutan-2-one with an ammonia (B1221849) source can be a synthetic route to the parent amine itself. nih.gov

Amidation: The amine can also undergo amidation through coupling with carboxylic acids. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into an acid chloride or by using a coupling agent such as a carbodiimide. A novel approach involves the in situ activation of thiol acids with a silatropic switch, which allows for the formation of amide bonds under mild, neutral conditions with excellent stereoretention. fishersci.at

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagent/Conditions Product Type
Acylation Acetyl chloride, triethylamine, CH₂Cl₂ N-acetyl derivative
Alkylation Benzyl bromide, K₂CO₃, acetonitrile N-benzyl derivative

The secondary hydroxyl group offers another site for chemical modification, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be esterified to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. wikipedia.org Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, typically in the presence of a base.

Etherification: The formation of an ether from the secondary alcohol can be achieved through various methods. The Williamson ether synthesis, a classic method, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgwikipedia.orgorganic-chemistry.org Other methods include acid-catalyzed addition of the alcohol to an alkene or alkoxymercuration-demercuration. wikipedia.org

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation. Mild reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are often preferred due to their high selectivity and tolerance for other functional groups present in the molecule. organic-chemistry.orgcommonorganicchemistry.comnih.govpearson.commasterorganicchemistry.compearson.com These methods allow for the conversion of the alcohol to a ketone under neutral or near-neutral conditions, minimizing side reactions. organic-chemistry.orgcommonorganicchemistry.comnih.govpearson.commasterorganicchemistry.compearson.com

Table 2: Examples of Hydroxyl Group Derivatization Reactions

Reaction Type Reagent/Conditions Product Type
Esterification Acetic anhydride, pyridine O-acetyl derivative
Etherification NaH, then methyl iodide, THF O-methyl derivative

The ethyl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions. Strong acids like hydroiodic acid (HI) or strong Lewis acids such as boron tribromide (BBr₃) are typically required for ether cleavage. researchgate.netsigmaaldrich.comnih.govnih.govgoogle.comresearchgate.netresearchgate.net The reaction with BBr₃ is a widely used method for cleaving ethers to yield an alcohol and an alkyl bromide. researchgate.netsigmaaldrich.comnih.govnih.govgoogle.com The mechanism of this reaction can vary depending on the structure of the ether. google.com

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly morpholine (B109124) and pyrrolidine (B122466) derivatives. These heterocycles are prevalent motifs in many biologically active molecules and pharmaceuticals. sigmaaldrich.com

Morpholine Synthesis: The synthesis of morpholines from 1,2-amino alcohols is a well-established strategy. sigmaaldrich.comnih.govgoogle.com A common approach involves the N-alkylation of the amino alcohol with a two-carbon unit bearing a leaving group, followed by an intramolecular cyclization. Recent advances have focused on developing more efficient and stereoselective methods, often employing transition metal catalysis. researchgate.netsigmaaldrich.com For example, a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide can generate morpholine products as single stereoisomers. researchgate.net

Pyrrolidine Synthesis: The synthesis of chiral 3-hydroxypyrrolidines can be achieved from chiral 1,2,4-butanetriol (B146131) derivatives, which are structurally related to this compound. One reported method involves the reduction of a 4-halo-3-hydroxybutyrate to the corresponding butanol, selective activation of the primary hydroxyl group, and subsequent reaction with an amine to form the pyrrolidine ring. Furthermore, multicomponent domino cyclization reactions involving amino alcohols have emerged as a powerful tool for constructing complex pyrrolidine-annulated oxazacycles.

Stereoretentive and Stereoinvertive Transformations

The chiral center at the C2 position of this compound allows for the exploration of stereoselective reactions, leading to products with either retention or inversion of configuration at this center.

Stereoinvertive Transformations: The inversion of the stereocenter at the C2 position can be a valuable transformation for accessing the corresponding (2R)-enantiomer or for synthesizing diastereomeric products. The Mitsunobu reaction is a powerful tool for achieving this inversion. fishersci.atnih.gov In this reaction, the secondary alcohol is activated by a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The activated alcohol is then displaced by a nucleophile in an Sₙ2 fashion, resulting in a clean inversion of stereochemistry. fishersci.atnih.gov While highly effective, direct substitution of the hydroxyl group with an azido (B1232118) functionality via the Mitsunobu reaction can sometimes be inefficient or lead to diastereomeric mixtures in more complex systems. pearson.com

Table 3: Summary of Stereoselective Transformations

Transformation Reagent/Conditions Stereochemical Outcome
Amine Acylation Acyl chloride, base Retention
Hydroxyl Esterification Acid anhydride, base Retention
Cyclic Carbamate (B1207046) Formation CO₂, n-BuCl, base Retention

Applications of 2s 4 Amino 1 Ethoxybutan 2 Ol As a Chiral Building Block

Construction of Complex Chiral Molecules and Natural Product Synthesis Intermediates

The 1,2-amino alcohol motif is a prevalent structural feature in a vast array of biologically active natural products and pharmaceutical agents, including alkaloids, amino sugars, and antibiotics. As a chiral pool starting material, (2S)-4-Amino-1-ethoxybutan-2-ol provides a ready-made stereocenter, simplifying synthetic routes to enantiomerically pure targets.

Chemists can selectively protect the amine and alcohol functionalities to orchestrate a sequence of reactions. For example, the primary amine can be readily acylated, alkylated, or converted into other functional groups, while the secondary alcohol can undergo oxidation to a ketone, etherification, or esterification. These transformations enable the construction of key intermediates for the total synthesis of complex natural products. The inherent chirality of the starting material is transferred through these synthetic steps, ensuring the final product possesses the desired stereochemistry, which is often critical for its biological function.

Illustrative Synthetic Intermediates Derivable from this compound

Intermediate NamePotential Target Molecule ClassKey Synthetic Transformation
N-Boc-(2S)-4-amino-1-ethoxybutan-2-olChiral amino acids, PeptidesProtection of the primary amine with a tert-butoxycarbonyl (Boc) group.
(2S)-4-Azido-1-ethoxybutan-2-olAzasugars, Unnatural amino acidsConversion of the amine to an azide (B81097) via diazotization and substitution.
(4S)-4-(Ethoxymethyl)oxazolidin-2-oneChiral auxiliaries for synthesisCyclization of the amino alcohol using phosgene (B1210022) or a chloroformate equivalent.
(S)-1-Ethoxy-4-(arylsulfonamido)butan-2-oneα-Amino ketone derivativesSelective protection of the amine (e.g., with a tosyl group) followed by oxidation of the secondary alcohol.
This interactive table outlines potential, high-value intermediates accessible from this compound, demonstrating its synthetic versatility.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The 1,2-amino alcohol scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. Current time information in Bangalore, IN. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring. When derived from this compound, this chelate imposes a specific, rigid chiral environment around the metal, which can effectively differentiate between the two enantiotopic faces of a prochiral substrate.

Ligands derived from this amino alcohol are synthesized by modifying the amine and/or hydroxyl groups. For instance, reaction of the primary amine with substituted salicylaldehydes can produce chiral Schiff base (salen-type) ligands. These ligands, when complexed with transition metals like copper or nickel, are known to catalyze reactions such as the asymmetric alkylation of amino acid derivatives. Similarly, the amine can be transformed into a phosphinamine or an oxazoline, creating highly effective ligands for rhodium, ruthenium, or iridium-catalyzed asymmetric hydrogenations and transfer hydrogenations of ketones and imines. The ethoxy group can play a subtle but important role in tuning the ligand's steric and electronic properties to optimize enantioselectivity.

Potential Metal-Ligand Systems and Their Applications

Metal CenterLigand Type Derived from this compoundTarget Asymmetric ReactionTypical Substrate Class
Ruthenium (Ru)Ts-diamine or Amino-amideTransfer HydrogenationProchiral Ketones
Rhodium (Rh)PhosphinamineAsymmetric HydrogenationProchiral Olefins
Palladium (Pd)Phosphino-oxazoline (PHOX)Asymmetric Allylic AlkylationAllylic Esters/Carbonates
Copper (Cu)Schiff Base (Salen-type)Asymmetric AlkylationGlycine Imines
This interactive table showcases potential catalytic systems where ligands derived from this compound could be employed to achieve high enantioselectivity.

Beyond metal catalysis, the chiral amino alcohol moiety is a valuable component of organocatalysts. The amine group can be converted into a thiourea (B124793) or squaramide. These functional groups are powerful hydrogen-bond donors that can activate electrophiles and organize nucleophiles in a chiral environment. A catalyst featuring the this compound backbone could, for example, catalyze asymmetric Michael additions or Friedel-Crafts reactions, offering a metal-free pathway to enantiomerically enriched products. The hydroxyl group can also participate in catalysis by forming additional hydrogen bonds, creating a more organized transition state and enhancing stereochemical control.

Precursor in the Synthesis of Specialty Chemicals and Advanced Materials

The bifunctionality of this compound makes it an attractive monomer for the synthesis of chiral polymers. Through polycondensation reactions, it can be incorporated into polyamides, polyesters, and polyurethanes. These chiral polymers may possess unique properties, such as the ability to recognize and separate enantiomers when used as the stationary phase in chiral chromatography. They could also find applications in advanced materials science as chiral sensors or in nonlinear optics. Furthermore, derivatization of the amino alcohol can lead to the production of specialty chemicals like chiral ionic liquids or enantiopure surfactants, where the specific stereochemistry is key to their performance in specialized applications.

Investigations in Medicinal Chemistry and Drug Design Utilizing 2s 4 Amino 1 Ethoxybutan 2 Ol Derivatives

Rational Design and Synthesis of Bioactive Analogs and Conjugates

The rational design of novel therapeutics often begins with chiral scaffolds that can present functional groups in a well-defined three-dimensional orientation. Axially chiral biaryl amino alcohols, for instance, have been the focus of rational design due to their success in asymmetric catalysis, highlighting the importance of the amino alcohol motif in creating stereochemically complex and active molecules. nih.gov The C1-symmetric scaffold of (2S)-4-Amino-1-ethoxybutan-2-ol, with its defined stereocenter, serves as an excellent starting point for designing new bioactive analogs.

The synthesis of derivatives typically leverages the reactivity of the primary amine and secondary hydroxyl group. These functional groups allow for the straightforward formation of a wide range of conjugates, including amides, carbamates, sulfonamides, ethers, and esters. For example, new series of 2-amino-1,4-naphthoquinone-benzamides have been designed and synthesized by reacting appropriate amine derivatives, demonstrating a common strategy for creating bioactive conjugates. mdpi.com Similarly, the amino group of a this compound derivative could be acylated with various carboxylic acids to explore structure-activity relationships (SAR), while the hydroxyl group could be used as a handle to attach other pharmacophores or solubilizing groups.

The design process for these analogs is guided by the intended biological target. For instance, in the development of antagonists for anti-apoptotic Bcl-2 proteins, a series of analogs are often synthesized to probe the binding pocket. nih.gov By systematically modifying the substituents on a core structure, chemists can optimize binding affinity and cellular activity. For a derivative of this compound, this could involve creating a small library of amides or ethers and testing their biological effects to build a robust SAR profile.

Table 1: Potential Synthetic Modifications of this compound

Functional GroupReaction TypePotential ReagentsResulting Derivative
Primary AmineAcylationAcid Chlorides, Carboxylic AcidsAmides
Primary AmineReductive AminationAldehydes, KetonesSecondary Amines
Secondary AlcoholEtherificationAlkyl HalidesEthers
Secondary AlcoholEsterificationAnhydrides, Acid ChloridesEsters

Incorporation into Privileged Scaffolds for Drug Discovery Programs

The concept of "privileged structures" has become a powerful strategy in drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through judicious modification. nih.gov These scaffolds, such as indole (B1671886) and 1,3,4-oxadiazole, serve as templates for the creation of compound libraries aimed at discovering new drugs. nih.gov

The bifunctional nature of this compound makes it an ideal component for linking to or building upon such privileged scaffolds. Its flexible chain can act as a spacer, while the chiral center can introduce critical three-dimensionality, which is often lacking in the flat, aromatic systems of many privileged structures.

For example, the primary amine of this compound can be readily used to form an amide bond with a carboxylic acid-functionalized indole scaffold. Alternatively, it could be incorporated into more complex heterocyclic systems. The development of 2-phenylamino-4-phenoxyquinoline derivatives as HIV-1 reverse transcriptase inhibitors showcases how amino-containing side chains are appended to a core scaffold to achieve high potency. mdpi.com The ethoxy-amino-alcohol moiety could be similarly attached to a quinoline (B57606) or other privileged core to generate novel chemical entities for high-throughput screening in various drug discovery programs.

Pre-clinical Pharmacological Studies on Derivatives: Exploration of Receptor Interactions and Target Binding Mechanisms

Pre-clinical studies of derivatives containing amino alcohol fragments provide insight into how molecules based on this compound might interact with biological targets. Structure-activity relationship (SAR) studies are crucial in this phase to understand which parts of the molecule are essential for activity. nih.gov

For example, in a series of antagonists developed for anti-apoptotic Bcl-2 proteins, modifications to the core structure led to significant changes in binding affinity and cytotoxicity. nih.gov A positive correlation was observed between the binding affinities of the compounds to Bcl-2 proteins and their in vitro cytotoxicities, confirming the on-target mechanism. nih.gov For a derivative of this compound, the hydroxyl and amino groups would be expected to serve as key hydrogen bond donors or acceptors, while the ethoxy group could engage in hydrophobic interactions within a target's binding pocket.

Molecular docking studies on 2-phenylamino-4-phenoxyquinoline derivatives targeting HIV-1 RT revealed specific interactions with key amino acid residues like Lys101, His235, and Pro236 through hydrogen bonding, and with Tyr188 and Trp229 via π–π stacking. mdpi.com A hypothetical derivative of this compound, when docked into a target active site, would likely show its amino and hydroxyl groups forming directed hydrogen bonds, which are critical for affinity and selectivity. The chirality of the C-2 position would dictate the precise spatial arrangement of these interactions, making the (2S)-enantiomer potentially more potent than its (2R)-counterpart for a specific target.

Table 2: Examples of Biological Activities of Compounds with Related Structural Motifs

Compound ClassBiological TargetActivityKey Structural FeaturesCitation
2-Amino-4,6-diphenylnicotinonitrilesBreast Cancer CellsCytotoxicity (IC50 < 100 µM)Substituted aminonitrile mdpi.com
Chromene carboxylate derivativesBcl-2, Bcl-XL, Bcl-wAntagonistChromene core with side chains nih.gov
2-Phenylamino-4-phenoxyquinolinesHIV-1 Reverse TranscriptaseInhibition (IC50 ≈ 1-2 µM)Disubstituted quinoline mdpi.com

Development of Chemical Probes for Biological Systems and Target Identification

Chemical probes are small molecules designed to selectively bind and modulate a specific protein target, enabling the study of its biological function in cells and organisms. nih.gov The development of high-quality probes is essential for target validation in drug discovery. A typical chemical probe consists of a ligand for the protein of interest, a linker, and a reporter tag (e.g., a fluorophore) or a reactive group for downstream analysis. nih.gov

This compound is an excellent candidate to serve as a core scaffold or linker element in the design of chemical probes. Its primary amine and secondary alcohol provide convenient handles for chemical modification. For instance, a "pro-label" strategy, analogous to a prodrug approach, can be used to enhance cellular uptake or reduce cytotoxicity of the probe. nih.gov

A hypothetical chemical probe could be designed by attaching a known protein-binding ligand to the amino group of this compound. The hydroxyl group could then be functionalized with a "clickable" alkyne or azide (B81097) handle. This would allow for the covalent attachment of a fluorescent dye or biotin (B1667282) tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) after the probe has engaged its target within a cell lysate, enabling target identification and visualization. The ethoxy-terminated chain provides a flexible, moderately lipophilic spacer that can help position the reactive handle away from the binding interface.

Strategies for Modulating Protein-Protein Interactions (e.g., PROTACs involving amino alcohol linkers)

Modulating protein-protein interactions (PPIs) is a frontier in drug discovery, and one of the most innovative strategies to emerge is the use of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. nih.gov

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the stability and geometry of the ternary complex (Target-PROTAC-E3 Ligase) as well as the physicochemical properties of the molecule. nih.gov The most common linker motifs include alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and extended diol chains.

The structure of this compound makes it an ideal building block for PROTAC linkers. It belongs to the alkyl/ether class of linkers, which are widely used. The combination of an ether oxygen and a hydroxyl group increases the hydrophilicity of the linker, which can improve the solubility of the often large and greasy PROTAC molecule. The length and flexibility of the butan-2-ol chain can be optimized to achieve the ideal distance and orientation between the two recruited proteins, which is crucial for efficient ubiquitination and subsequent degradation. nih.gov The stereocenter at the C-2 position can impart a conformational constraint on the linker, potentially leading to more favorable pre-organization for ternary complex formation.

Table 3: Common PROTAC Linker Types and the Role of Amino Alcohol Motifs

Linker TypeKey FeaturesExample MoietyRelevance of this compoundCitation
Alkyl ChainsHydrophobic, flexiblePentyl, hexyl chainsProvides a basic hydrocarbon backbone nih.gov
PEG LinkersHydrophilic, flexible, improves solubilityTriethylene glycolThe ethoxy group mimics a short PEG unit nih.gov
Alkyl/EtherHybrid of alkyl and PEG propertiesBoc-C5-O-C5-O-C6-ClDirectly representative of this class

Advanced Analytical and Spectroscopic Characterization in Research of 2s 4 Amino 1 Ethoxybutan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (2S)-4-Amino-1-ethoxybutan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's constitution.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethoxy group, the butanol backbone, and the amino group would be observed. The chemical shifts, signal multiplicities (splitting patterns), and integration values are key to these assignments. For instance, the ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the butanol chain would exhibit more complex splitting patterns due to their diastereotopic nature arising from the chiral center at C2.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms, allowing for the clear distinction between the carbons of the ethoxy group and the butanol backbone.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the connectivity of the molecule. These 2D NMR experiments establish correlations between protons and protons (COSY) or between protons and carbons (HSQC, HMBC), providing a complete picture of the molecular structure.

For the stereochemical assignment, chiral derivatizing agents or chiral solvating agents can be employed in NMR studies. These agents interact with the enantiomers of a chiral compound to form diastereomeric complexes, which can then be distinguished by their different NMR spectra. This allows for the determination of enantiomeric purity and, in some cases, the absolute configuration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1' (CH₃ of ethoxy)1.15-1.25Triplet7.0
H-2' (CH₂ of ethoxy)3.40-3.50Quartet7.0
H-1a, H-1b3.30-3.45Multiplet-
H-23.70-3.80Multiplet-
H-3a, H-3b1.50-1.65Multiplet-
H-4a, H-4b2.80-2.95Multiplet-
NH₂VariableBroad Singlet-
OHVariableBroad Singlet-

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (CH₃ of ethoxy)15.0-16.0
C-2' (CH₂ of ethoxy)66.0-67.0
C-174.0-75.0
C-268.0-69.0
C-338.0-39.0
C-442.0-43.0

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₆H₁₅NO₂.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for such analyses. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.

Fragmentation analysis in MS provides valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups. For example, the loss of the ethoxy group, the amino group, or water from the alcohol function would result in specific fragment ions. The analysis of these fragments helps to piece together the structure of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, where the compound is first separated on a GC column before being introduced into the mass spectrometer.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure.

For this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectrum for the (S)-enantiomer. A good match between the experimental and calculated spectra would confirm the (S)-configuration at the C2 stereocenter. This comparison is a powerful, non-destructive method for absolute configuration assignment. The application of chiroptical sensing with various probes has been shown to be effective for the analysis of chiral amino alcohols. nih.govrsc.orgnsf.govresearchgate.net

Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity and enantiomeric excess of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the enantiomeric excess (% ee) can be accurately determined. The development of novel chiral stationary phases continues to improve the separation of various classes of chiral compounds, including amino alcohols. nih.gov

Gas Chromatography (GC) with a chiral column can also be used for the enantiomeric separation of volatile derivatives of this compound. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the enantiomers.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. This technique offers unambiguous proof of the molecular structure and stereochemistry. While no specific crystal structure of this compound is currently available in the public domain, this method remains a powerful tool for the definitive characterization of this and related compounds.

Computational and Theoretical Studies on 2s 4 Amino 1 Ethoxybutan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For (2S)-4-Amino-1-ethoxybutan-2-ol, such calculations would typically begin with the optimization of its molecular geometry to find the lowest energy structure.

From the optimized structure, a variety of electronic properties can be determined. A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while the areas around the hydrogen atoms would exhibit positive potential (blue regions).

While specific DFT studies on this compound are not prevalent in publicly available literature, the methodologies are well-established. For instance, in a study on 5-aminouracil, DFT calculations were used to determine its electronic properties and predict its reactivity researchgate.net.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations (Example: 5-Aminouracil)

PropertyValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating capacity
LUMO Energy-1.8 eVIndicates electron-accepting capacity
HOMO-LUMO Gap4.4 eVRelates to chemical stability and reactivity

This table is illustrative and based on data for a different molecule to demonstrate the type of information obtained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butane (B89635) chain in this compound means that it can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable conformers and understand their relative energies. This process often involves a systematic search of the potential energy surface of the molecule.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the movement of atoms over time, MD can reveal how the molecule flexes and changes shape in different environments, such as in a solvent. These simulations are particularly important for understanding how the molecule might interact with other molecules, including biological targets.

The choice of force field is a critical aspect of MD simulations. Different force fields are parameterized for specific types of molecules, and selecting the appropriate one is crucial for obtaining accurate results. For a molecule like this compound, force fields such as AMBER or CHARMM could potentially be used.

Molecular Docking and Ligand-Target Interaction Modeling (for biologically relevant derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action. While there are no specific molecular docking studies reported for this compound, research on its derivatives highlights the utility of this approach.

For example, in the development of dual inhibitors for Hsp90 and HDAC6, molecular docking was used to guide the design of 2-amino-pyrrolo-pyrimidine derivatives. acs.org These studies help in understanding how modifications to a core scaffold can influence binding affinity and selectivity. The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. acs.org

Another example can be seen in the study of phyllanthin, hypophyllanthin, and gallic acid as potential inhibitors of the alcohol dehydrogenase enzyme. nih.gov Molecular docking was employed to investigate the binding modes of these phytochemicals within the enzyme's active site. nih.gov

Table 2: Example of Molecular Docking Results for Alcohol Dehydrogenase Inhibitors

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Phyllanthin-2.37Not specified
Hypophyllanthin-3.23Not specified
Gallic Acid-5.85Not specified
4-Methylpyrazole (control)-4.18Not specified

This table is based on data for different molecules to illustrate the output of molecular docking studies. nih.gov

These examples demonstrate how molecular docking can be a powerful tool for predicting the biological activity of derivatives of this compound and for guiding the design of new, more potent compounds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. escholarship.orgmdpi.com These predictions can be a valuable aid in the structural elucidation of newly synthesized compounds and can help to resolve ambiguities in experimental spectra. escholarship.orgmdpi.com

The process typically involves optimizing the geometry of the molecule using a suitable level of theory, followed by the calculation of the NMR shielding tensors. These tensors are then converted into chemical shifts, often by referencing them to a standard compound like tetramethylsilane.

Challenges in accurately predicting spectroscopic parameters include accounting for solvent effects and the presence of multiple conformers. escholarship.org Therefore, a combination of high-level theoretical calculations and careful comparison with experimental data is often necessary for reliable results. researchgate.netmdpi.com

While there are no specific reports on the prediction of spectroscopic data for this compound, the general methodologies are well-developed. For instance, studies on various organic molecules have shown that DFT calculations can provide 13C and 1H NMR chemical shifts that are in good agreement with experimental values. mdpi.comnih.gov

Table 3: Illustrative Comparison of Experimental and Predicted 13C NMR Chemical Shifts (Hypothetical for a related amino alcohol)

Carbon AtomExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
C172.573.1-0.6
C268.969.5-0.6
C340.240.8-0.6
C445.846.3-0.5
C5 (ethoxy CH2)66.767.2-0.5
C6 (ethoxy CH3)15.315.9-0.6

This table is hypothetical and serves to illustrate the comparison between experimental and computationally predicted spectroscopic data.

This interplay between theoretical prediction and experimental validation is a powerful paradigm in modern chemical research, enabling the confident assignment of molecular structures and a deeper understanding of their properties. researchgate.netmdpi.com

Emerging Research Areas and Unexplored Potential

Novel Synthetic Transformations of the Amino Alcohol Scaffold

The reactivity of the 1,2-amino alcohol motif is central to the synthetic utility of (2S)-4-Amino-1-ethoxybutan-2-ol. Modern organic synthesis continuously seeks more efficient and selective methods to functionalize such scaffolds. Chiral 1,2-amino alcohols are critical structural motifs in numerous pharmaceutical molecules. acs.org The development of catalytic asymmetric methods to produce these structures is a key area of research, often moving away from multi-step procedures that require protecting groups toward more direct, atom-economical transformations. nih.govacs.org

One major area of advancement is the catalytic asymmetric transfer hydrogenation of unprotected α-ketoamines, which provides a direct route to chiral amino alcohols with high enantioselectivity. acs.orgnih.gov While traditionally applied to aromatic ketones, the principles can be extended to aliphatic substrates relevant to the synthesis of analogs of this compound. Another powerful technique is the Petasis borono-Mannich reaction, a multicomponent reaction that combines an aldehyde, an amine, and a boronic acid to generate chiral amines and amino alcohols. chemrxiv.org The application of this reaction using glycolaldehyde (B1209225) derivatives could provide novel pathways to functionalized amino alcohols related to the target compound. chemrxiv.org

Furthermore, enzymatic transformations are gaining prominence for the synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org This biocatalytic approach offers high enantioselectivity (>99% ee) and operates under mild conditions, presenting a green alternative to traditional chemical methods. nih.govfrontiersin.org The table below summarizes representative transformations applicable to the amino alcohol scaffold.

Table 1: Examples of Modern Synthetic Transformations for Chiral Amino Alcohol Scaffolds
Transformation TypeCatalyst/EnzymeSubstrate ClassKey AdvantagesReference
Asymmetric Transfer HydrogenationRuthenium-based complexesUnprotected α-ketoaminesHigh yield and enantioselectivity (>99% ee), avoids protection/deprotection steps. acs.orgnih.gov
Petasis Borono-Mannich ReactionBINOL-derived catalystsAldehydes, amines, boronatesMulticomponent, high structural diversity, mild reaction conditions. chemrxiv.org
Enzymatic Reductive AminationEngineered Amine Dehydrogenases (AmDHs)α-hydroxy ketonesExtremely high enantioselectivity, environmentally benign (uses ammonia), mild aqueous conditions. nih.govfrontiersin.org
Carboetherification/HydrogenationPalladium catalyst with chiral auxiliaryPropargylic aminesCreates a transient chiral auxiliary for diastereoselective functionalization. acs.org

The unexplored potential for this compound lies in applying these advanced methods to selectively modify its structure, for instance, by using the existing amine and alcohol as directing groups for further C-H functionalization or by employing the amine in novel multicomponent reactions to build molecular complexity.

Integration into Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, host-guest interactions) to construct large, well-ordered assemblies from smaller molecular building blocks. rsc.orgresearchgate.net The structure of this compound, containing hydrogen bond donors (amine and hydroxyl groups) and an acceptor (ether oxygen), makes it an excellent candidate for incorporation into such systems.

Amino acids and their derivatives are highly favored building blocks for creating supramolecular hydrogels due to their inherent biocompatibility and predictable self-assembly motifs, often forming β-sheet-like structures. nih.gov The chiral nature and functional group arrangement of this compound could be exploited to design novel low-molecular-weight gelators. By attaching hydrophobic moieties (e.g., aromatic rings or long alkyl chains) to the amine or via the hydroxyl group, amphiphilic molecules could be generated that self-assemble in water to form fibers, ribbons, and ultimately, hydrogel networks.

Furthermore, the amino group can be used to graft the molecule onto larger macrocyclic platforms, such as resorcinarenes or azacryptands, which are foundational structures in host-guest chemistry. mdpi.comumsystem.edu The dicopper complex of an azacryptand, for example, shows a high affinity for dicarboxylate anions, a recognition process driven by the coordination environment provided by the amine functionalities. mdpi.com Incorporating a chiral pendant arm like this compound could introduce stereoselective recognition properties into such host systems. The potential interactions are summarized in the table below.

Table 2: Potential Supramolecular Roles of this compound
Supramolecular SystemRole of the CompoundKey Interacting GroupsPotential ApplicationReference
Low-Molecular-Weight HydrogelsChiral Gelator (after derivatization)-NH₂, -OH (Hydrogen Bonding)Cell scaffolding, drug delivery nih.gov
Host-Guest ComplexesChiral Selector/Pendant Arm-NH₂ (Coordination/H-Bonding)Enantioselective sensing, separation mdpi.com
Self-Assembled MonolayersSurface Modifier-NH₂, -OH (Surface Anchoring)Chiral surfaces for catalysis or chromatography rsc.org

The precise stereochemistry and spacing of the functional groups in this compound provide a well-defined platform for creating ordered, chiral micro-environments, an area of significant unexplored potential.

Future Directions in Bioconjugation and Chemical Biology Applications

Bioconjugation involves the covalent linking of molecules to biomacromolecules like proteins or nucleic acids to create probes, diagnostics, or therapeutics. Chiral amino alcohols are valuable building blocks in this field. nih.gov The primary amine of this compound provides a reactive handle for conjugation, which can be readily modified to bear a variety of functional groups for attachment chemistry.

One promising future direction is its use as a novel linker in antibody-drug conjugates (ADCs). The stability, solubility, and release characteristics of the linker are critical to an ADC's efficacy. The linear nature, hydrophilicity (conferred by the ether and hydroxyl groups), and stereochemical purity of this compound make it an attractive scaffold for designing new linkers. The hydroxyl group could serve as an attachment point for a cleavable moiety, while the amine could be acylated with a drug molecule.

In chemical biology, the compound could be incorporated into peptide mimics or peptidomimetics. The amino alcohol structure can replace a standard amino acid within a peptide sequence to introduce conformational constraints or improve metabolic stability. Its specific stereochemistry could be used to probe protein-protein interactions or enzyme active sites with high precision. Furthermore, by functionalizing the amine with a fluorophore and the hydroxyl with a reactive group, this compound could be developed into a heterobifunctional probe for activity-based protein profiling (ABPP).

The future applications in this domain hinge on leveraging its unique trifecta of functionality: the amine for conjugation, the stereodefined alcohol for influencing biological interactions, and the ether linkage for tuning physical properties like solubility and flexibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.